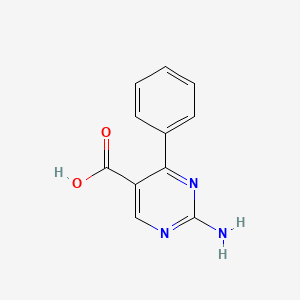

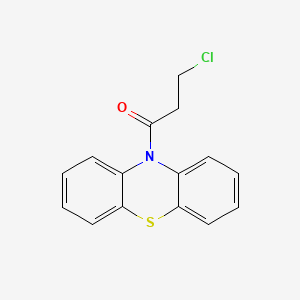

2-Amino-4-phenylpyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis 2-Amino-4-phenylpyrimidine-5-carboxylic acid is synthesized through a condensation reaction, as seen in the creation of 2-(4-aminophenyl)-5-aminopyrimidine, which involves the reaction of vinamidium salts and amidine chloride salts, followed by hydrazine palladium catalyzed reduction. This compound is a precursor for various homo- and copolyimides, demonstrating the versatility of pyrimidine derivatives in polymer science (Xia et al., 2006).

Molecular Structure Analysis The molecular structure of 2-aminopyrimidine derivatives has been extensively studied, revealing their capability to form stable hydrogen-bonded networks with carboxylic acids. For instance, co-crystals formed with phenylenediacetic acid showcase infinite hydrogen-bonded chains, stabilized by weak C-H...O contacts, indicating the significance of hydrogen bonding in the supramolecular assembly of such compounds (Chinnakali et al., 1999).

Chemical Reactions and Properties The chemical reactivity of 2-amino-4-phenylpyrimidine-5-carboxylic acid derivatives is highlighted by their interaction with various functional groups to form complex structures. For example, their reaction with heterocyclic carboxylic acids under certain conditions leads to the formation of molecular adducts characterized by X-ray diffraction methods, showing the compound's adaptability in forming diverse molecular structures (Lynch et al., 1998).

Physical Properties Analysis The physical properties, such as thermal stability and mechanical strength, of polymers derived from 2-amino-4-phenylpyrimidine-5-carboxylic acid are remarkable. Polymers synthesized from this compound exhibit high thermal stability with glass transition temperatures ranging from 307-434 degrees Celsius and retain excellent mechanical properties, demonstrating the potential of these compounds in creating high-performance materials (Xia et al., 2006).

Chemical Properties Analysis The chemical properties of 2-amino-4-phenylpyrimidine-5-carboxylic acid derivatives are further explored through their ability to form crystalline adducts with salicylic acids. These interactions result in various supramolecular structures, which are significantly influenced by the substituent groups on the phenyl ring. The diverse structural outcomes from these interactions underline the compound's capacity for versatile chemical bonding and its potential in supramolecular chemistry (Montis & Hursthouse, 2012).

Aplicaciones Científicas De Investigación

Microwave-mediated Synthesis

Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates react under microwave irradiation in solvent-free conditions with specific compounds to yield novel pyrimido[1,2-a]pyrimidines. These pyrimido[1,2-a]pyrimidines have been structurally analyzed, providing insights into their potential applications in various chemical syntheses and transformations (Eynde et al., 2001).

Luminescent Frameworks

Novel luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks have been synthesized. These frameworks exhibit red or green emission, with the luminescence attributed to Eu3+ and Tb3+ ions. The study of these compounds contributes to the understanding of photoluminescence behavior in solid samples, which is significant for material science and optoelectronics (Jia et al., 2014).

Reaction Mechanisms

Research on the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine has provided insights into the mechanisms of ring transformations in reactions with heterocyclic halogeno compounds. This understanding aids in the development of synthetic methodologies for producing various pyrimidine derivatives (Meeteren & Plas, 2010).

Supramolecular Network

Studies on the interaction of substituted 2-aminopyrimidines with different dicarboxylic acids have revealed their potential in crystal engineering and the development of supramolecular architectures. These findings have implications for the design of molecular complexes and materials (Goswami et al., 2008).

Antimicrobial Evaluation

Research on novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids has shown significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Shastri, 2019).

Polyphosphoric Acid Reactions

Studies have demonstrated the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine by condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids, expanding the chemical toolbox for synthesizing pyrimidine derivatives (Harutyunyan et al., 2015).

Propiedades

IUPAC Name |

2-amino-4-phenylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-13-6-8(10(15)16)9(14-11)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMSHUCTVIQCSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292023 |

Source

|

| Record name | 2-amino-4-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-phenylpyrimidine-5-carboxylic acid | |

CAS RN |

91093-42-4 |

Source

|

| Record name | 91093-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)